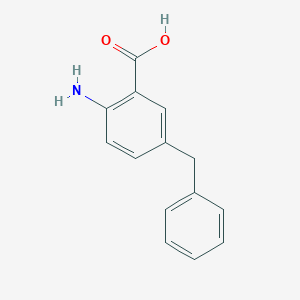

2-Amino-3-(8-hydroxyquinolin-3-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

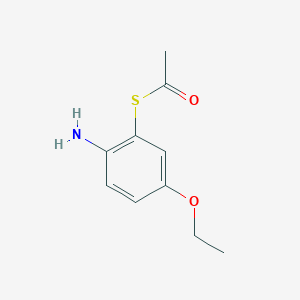

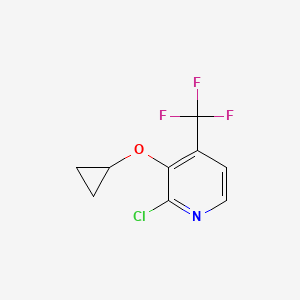

2-Amino-3-(8-hydroxyquinolin-3-yl)propanoic acid is an unnatural amino acid that has gained attention in scientific research due to its unique properties. This compound is known for its ability to chelate metal ions, making it useful in various biochemical and biophysical studies, particularly in the field of protein NMR spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(8-hydroxyquinolin-3-yl)propanoic acid can be achieved through several methods. One common approach involves the use of o-methoxyacetanilide as a starting material. The synthesis includes a combination of Vilsmeier-Haack, Erlenmeyer-Plöchl, and methanolysis reactions to convert the starting material into the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic chemistry techniques that can be scaled up for larger production. The use of heterologous expression in E. coli has also been explored for incorporating this unnatural amino acid into proteins .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(8-hydroxyquinolin-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized under specific conditions.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include transition metal ions such as Cu(II), Zn(II), and Rh(III), which form stable complexes with the compound .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the formation of metal complexes is a significant outcome when the compound reacts with transition metal ions .

Scientific Research Applications

2-Amino-3-(8-hydroxyquinolin-3-yl)propanoic acid has several scientific research applications:

Protein NMR Spectroscopy: It is used as a paramagnetic probe to enhance relaxation in NMR studies of membrane proteins.

Artificial Metalloenzymes: The compound is incorporated into proteins to create artificial metalloenzymes with unique catalytic properties.

Fluorescent Probes: It serves as a fluorescent probe in biochemical studies.

Mechanism of Action

The mechanism by which 2-Amino-3-(8-hydroxyquinolin-3-yl)propanoic acid exerts its effects involves its ability to chelate metal ions. This chelation stabilizes the metal ion within a protein structure, allowing for enhanced paramagnetic relaxation and improved NMR signal resolution . The compound targets specific sites on proteins, facilitating site-specific interactions and structural studies .

Comparison with Similar Compounds

Similar Compounds

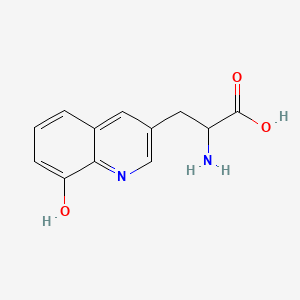

(8-Hydroxyquinolin-5-yl)alanine: Another unnatural amino acid with similar metal-chelating properties.

(2,2’-Bipyridin-5-yl)alanine: Known for its ability to bind bivalent metals and catalyze various reactions.

Uniqueness

2-Amino-3-(8-hydroxyquinolin-3-yl)propanoic acid is unique due to its specific chelation properties and its ability to form highly stable complexes with transition metal ions. This makes it particularly valuable in NMR spectroscopy and the design of artificial metalloenzymes .

Properties

Molecular Formula |

C12H12N2O3 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

2-amino-3-(8-hydroxyquinolin-3-yl)propanoic acid |

InChI |

InChI=1S/C12H12N2O3/c13-9(12(16)17)5-7-4-8-2-1-3-10(15)11(8)14-6-7/h1-4,6,9,15H,5,13H2,(H,16,17) |

InChI Key |

XLOULZPUVVVWES-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)O)CC(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-(2-methylphenyl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B14805347.png)

![(4Z)-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14805372.png)

![2-Amino-1-[3-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B14805374.png)